4-氯-2,6-二硝基苯甲酸

描述

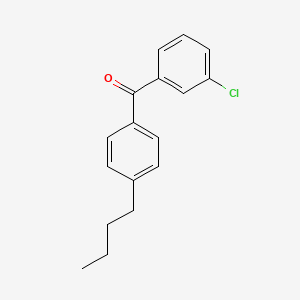

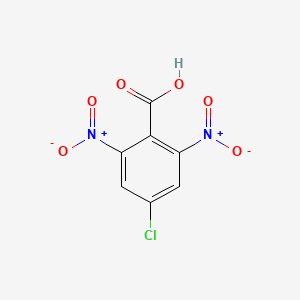

4-Chloro-2,6-dinitrobenzoic acid is a chemical compound with the molecular formula C7H3ClN2O6 . It has an average mass of 246.561 Da . It appears as a light yellow to light yellow-green crystalline substance .

Synthesis Analysis

The synthesis of 4-Chloro-2,6-dinitrobenzoic acid involves complex chemical reactions. One method involves the use of sodium dichromate and sulfuric acid . Another study discusses the synthesis of a pharmaceutical co-crystal of 2-chloro-4-nitrobenzoic acid with nicotinamide . The co-crystal was made using liquid-assisted grinding and solution crystallization experiments .Molecular Structure Analysis

The molecular structure of 4-Chloro-2,6-dinitrobenzoic acid is determined by various methods such as X-ray crystallography . The crystal structures were solved by direct methods using SHELXS-97 . Nonhydrogen atoms were first refined isotropically followed by anisotropic refinement by full-matrix least-squares calculations based on F2 using SHELXL-97 .Chemical Reactions Analysis

The chemical reactions involving 4-Chloro-2,6-dinitrobenzoic acid are complex. One study discusses the reaction of CDNBA- and hydroxyl ion (HO) measured at room temperature and 0.1 M of ionic strength . Another study discusses the degradation of CDNBA in the presence of H2O2 .Physical And Chemical Properties Analysis

4-Chloro-2,6-dinitrobenzoic acid has a molecular weight of 246.56 g/mol . It has a light yellow to light yellow-green crystalline appearance . From the analysis of CDNBA solubility in water at different temperatures, an enthalpy of solution of 23.2 +/- 2.5 kJ/mol was found .科学研究应用

1. Benzimidazolium 3,5-dinitrobenzoate Single Crystals

- Application Summary: This compound is used in the growth of organic single crystals, which are important for the fabrication of technologically significant devices .

- Methods of Application: The compound was synthesized using benzimidazole and 3,5-dintirobenzoic acid as starting materials. Single crystals were grown using acetone as a solvent .

- Results: The grown crystal showed transparency in the entire visible region, as studied using UV–Vis-NIR spectrum. The charge transport mechanism of the crystals was analyzed using dielectric measurement .

2. 1,2,3-Benzotriazole 4-chloro-2-Nitrobenzoic Acid

- Application Summary: This compound is used in the growth of organic nonlinear optical (NLO) single crystals .

- Methods of Application: The compound was synthesized and grown by the slow evaporation solution technique (SEST) using methanol as the solvent .

- Results: The grown crystal was subjected to various characterizations like single crystal X-ray diffraction (SXRD), powder X-ray diffraction (PXRD), UV–Visible-NIR, FTIR, TG–DTA, Photoconductivity, Hirshfeld analysis, Microhardness, Dielectric studies, and Z-scan analysis .

3. Benzimidazolium 3,5-dinitrobenzoate Single Crystals

- Application Summary: This compound is used in the co-crystallization of cytosine and its fluorinated derivative with 4-chloro-3,5-dinitrobenzoic acid .

- Methods of Application: The compound was synthesized and grown by the slow evaporation solution technique (SEST) using methanol as the solvent .

- Results: The grown crystal was subjected to various characterizations like single crystal X-ray diffraction (SXRD), powder X-ray diffraction (PXRD), UV–Visible-NIR, FTIR, TG–DTA, Photoconductivity, Hirshfeld analysis, Microhardness, Dielectric studies, and Z-scan analysis .

4. Enzymatic Dehalogenation

- Application Summary: Chlorinated nitroaromatic compounds, such as 4-Chloro-2,6-dinitrobenzoic acid, can be used in studies of enzymatic dehalogenation .

- Methods of Application: The compound can be used as a substrate in enzymatic reactions to study the process of dehalogenation .

- Results: The results of such studies can provide insights into the mechanisms of enzymatic reactions and can be used to develop methods for the bioremediation of halogenated pollutants .

5. Organic Building Blocks

- Application Summary: 4-Chloro-2-nitrobenzoic acid, a compound similar to 4-Chloro-2,6-dinitrobenzoic acid, is used as an organic building block in various chemical reactions .

- Methods of Application: The specific methods of application can vary widely depending on the particular reaction being carried out .

- Results: The results can also vary widely, but the use of this compound as a building block can enable the synthesis of a wide range of organic compounds .

6. Co-Crystallisation Study

- Application Summary: A co-crystallisation study of cytosine and its fluorinated derivative with 4-chloro-3,5-dinitrobenzoic acid, a compound similar to 4-Chloro-2,6-dinitrobenzoic acid, was conducted .

- Methods of Application: The co-crystallisation was achieved initially by evaporative crystallisation and then successfully transferred into a controlled small scale cooling crystallisation environment .

- Results: The grown crystal was shown to be representative of the multi-component product phase, as confirmed by powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) methods .

安全和危害

未来方向

Future research could focus on the co-crystallization of the API with a co-crystal former . This could potentially improve the solubility of the final drug compound without decreasing its performance or stability . Another area of interest could be the translation of multi-component crystallisation into non-evaporative routes .

属性

IUPAC Name |

4-chloro-2,6-dinitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClN2O6/c8-3-1-4(9(13)14)6(7(11)12)5(2-3)10(15)16/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQWMLRJMEVDSOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])C(=O)O)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376604 | |

| Record name | 4-chloro-2,6-dinitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2,6-dinitrobenzoic acid | |

CAS RN |

95192-57-7 | |

| Record name | 4-chloro-2,6-dinitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(Phenylthio)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1607812.png)

![N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]ethanamine Hydrochloride](/img/structure/B1607814.png)

![1-[(2-chloro-1,3-thiazol-5-yl)methyl]piperidine-4-carboxylic Acid](/img/structure/B1607818.png)

![4-Benzo[1,3]dioxol-5-YL-piperazine-1-carboxamidine](/img/structure/B1607826.png)